N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-fluorophenyl group at position 3 and an ether-linked ethyl chain terminating in a 3,5-dimethylisoxazole-4-sulfonamide moiety. The triazolopyridazine scaffold is associated with diverse biological activities, including phosphodiesterase (PDE) inhibition and kinase modulation, while the sulfonamide group enhances solubility and target binding . The fluorine atom on the phenyl ring likely improves metabolic stability and lipophilicity, a common strategy in medicinal chemistry .
Properties
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O4S/c1-11-17(12(2)29-24-11)30(26,27)20-8-9-28-16-7-6-15-21-22-18(25(15)23-16)13-4-3-5-14(19)10-13/h3-7,10,20H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKFMRMEYGNXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components that contribute to its biological activity:
- Triazole and Pyridazine Moieties : These structures are known for their ability to interact with various biological targets.
- Isosazole Sulfonamide : This group is often associated with antibacterial properties.
Antibacterial Activity
Research indicates that compounds with triazole and pyridazine structures exhibit significant antibacterial properties. For instance:
- A study found that derivatives of triazoles displayed effective activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
- The sulfonamide component enhances the compound's ability to inhibit bacterial growth by interfering with folate synthesis pathways.
Antifungal Activity
The antifungal potential of this compound has also been evaluated:
- Triazole derivatives have shown promising results against fungal pathogens such as Candida albicans and Aspergillus fumigatus. For example, certain triazole compounds exhibited MICs as low as 0.5 μg/mL against A. flavus compared to higher MICs for standard antifungal treatments like fluconazole .
Anticancer Activity
The anticancer properties of this compound are notable:
- Studies have demonstrated that triazole derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, compounds similar to this structure have shown effectiveness in reducing cell viability in breast and colon cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth and cancer cell proliferation.
- Receptor Binding : It can bind to specific receptors involved in signaling pathways that regulate cell survival and proliferation.
Research Findings and Case Studies
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds with a triazole moiety often exhibit substantial antibacterial properties. This specific compound has shown effectiveness against a variety of bacterial strains.
Case Studies:
- Study on Antimicrobial Efficacy : A series of triazole derivatives were synthesized and tested for antimicrobial properties against pathogens. Modifications in the phenyl rings significantly influenced their potency.
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Bacterial Strains |
|---|---|---|
| Compound A | 0.125 - 8 | Staphylococcus aureus, Escherichia coli |
| Compound B | 1 - 8 | Pseudomonas aeruginosa, Klebsiella pneumoniae |
Antifungal Activity
The compound also demonstrates notable antifungal activity. Triazole derivatives similar to this compound have been evaluated against several fungal strains.
Case Studies:
- Fungal Strain Testing : Compounds with the triazole scaffold exhibited MIC values as low as 0.5 µg/mL against Candida albicans.
| Compound | MIC (µg/mL) | Fungal Strains |
|---|---|---|
| Compound C | 0.5 | Candida albicans |
| Compound D | 4 | Aspergillus flavus |
Anticancer Activity
This compound has shown promise as an anticancer agent by targeting specific kinases involved in cancer cell proliferation. Its ability to inhibit pathways critical for tumor growth and metastasis makes it a candidate for further research.
Mechanism of Action:
- Kinase Inhibition : The compound inhibits kinases essential for cellular signaling pathways that promote growth and survival.
- Enzyme Interaction : It binds to active sites of enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.
Case Studies:
- Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives could reduce cell viability by more than 50% at low concentrations against various cancer cell lines.
Structure-Activity Relationship (SAR)
The efficacy of N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylisoxazole-4-sulfonamide can be attributed to specific structural features:
- Triazole Ring : Enhances antibacterial and antifungal activities.
- Substituents : The presence of fluorophenyl and methoxyphenyl groups contributes to lipophilicity and overall biological activity.
Summary of Research Findings
The diverse applications of this compound are supported by various studies:
- Antimicrobial Studies : Research has shown that modifications in the chemical structure can lead to enhanced antimicrobial efficacy.
- Anticancer Research : Several studies have indicated significant anticancer activity, particularly through the inhibition of key signaling pathways involved in tumor growth.
Comparison with Similar Compounds
Methodological Considerations in Similarity Assessment
As highlighted in , structural similarity metrics (e.g., molecular fingerprints, Tanimoto coefficients) may group these compounds based on shared sulfonamide and fluorophenyl motifs. However, core heterocycle differences significantly alter bioactivity, underscoring the limitations of purely structural comparisons in predicting function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
